molecular formula C13H10N6 B4883296 7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B4883296
M. Wt: 250.26 g/mol
InChI Key: FDEAZVSKDZFWQU-UHFFFAOYSA-N
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Description

7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine compound.

Industrial Production Methods

For industrial-scale production, a microwave-mediated, catalyst-free synthesis method can be employed . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and increases the yield of the product. This method is eco-friendly and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of CDK2/cyclin A2 complex . This inhibition leads to the disruption of the cell cycle, resulting in the induction of apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins required for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds that may not exhibit the same level of specificity or potency.

Properties

IUPAC Name

7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6/c1-8-2-4-9(5-3-8)12-17-13-16-7-10(6-14)11(15)19(13)18-12/h2-5,7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEAZVSKDZFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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